Benzo[b]thiophene-4-carboxamide
Description
Structure
2D Structure
Properties
CAS No. |
17347-35-2 |
|---|---|
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-benzothiophene-4-carboxamide |
InChI |
InChI=1S/C9H7NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H2,10,11) |
InChI Key |
AUBHKIQOWQCHQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Benzo B Thiophene 4 Carboxamide and Its Precursors
Retrosynthetic Analysis of the Benzo[b]thiophene-4-carboxamide Core Structure
A retrosynthetic analysis of this compound simplifies the complex structure into more readily available starting materials. The primary disconnection occurs at the amide bond, a reliable and common transformation. This step breaks the target molecule into benzo[b]thiophene-4-carboxylic acid and an appropriate amine source, such as ammonia (B1221849).
Further deconstruction of benzo[b]thiophene-4-carboxylic acid involves the disconnection of the carboxyl group from the aromatic ring. This suggests a precursor such as a 4-halo-benzo[b]thiophene, for instance, 4-bromobenzo[b]thiophene (B1340190). This intermediate is particularly valuable as it can be converted to the desired carboxylic acid via well-established organometallic methodologies, including Grignard reagent formation or lithium-halogen exchange followed by quenching with carbon dioxide.
The final retrosynthetic step involves breaking down the benzo[b]thiophene ring itself. This can be envisioned through two main strategies: cleaving the thiophene (B33073) ring, which points towards precursors like substituted benzenes (e.g., o-alkynyl thioanisoles), or breaking the benzene (B151609) ring, which would imply building upon a pre-formed thiophene ring. These disconnections form the basis of the forward-synthetic strategies discussed below.
Formation of the Benzo[b]thiophene Ring System
The synthesis of the central benzo[b]thiophene scaffold is a critical phase, and numerous methods have been developed to achieve this. These strategies can be broadly categorized by which part of the bicyclic system is formed last: the thiophene ring or the benzene ring.
Thiophene Ring Cyclization Strategies
The most common approaches involve constructing the thiophene ring onto a pre-existing benzene derivative. These methods offer a high degree of control over the substitution pattern on the benzene portion of the molecule.
One prominent method is the electrophilic cyclization of o-alkynyl thioanisoles . In this strategy, a terminal acetylene (B1199291) is coupled with an o-iodothioanisole, often using a palladium catalyst. The resulting o-(1-alkynyl)thioanisole derivative is then treated with an electrophile such as iodine (I₂), bromine (Br₂), or N-bromosuccinimide (NBS), which triggers the cyclization to form the 2,3-disubstituted benzo[b]thiophene ring. rsc.org
Another powerful technique is the intramolecular Wittig reaction . This approach typically starts with 2-mercaptobenzenemethanol, which is converted into a phosphonium (B103445) salt. Reaction with an appropriate acyl chloride then leads to the formation of the benzo[b]thiophene ring system. chemicalbook.com
A classic and robust method involves the reaction of an o-halobenzaldehyde with a sulfur-containing nucleophile . For example, reacting a 2-halobenzaldehyde derivative with mercaptoacetic acid or its esters in the presence of a base can lead to the formation of a benzo[b]thiophene carboxylic acid, which can be subsequently modified. organic-chemistry.orgnih.gov A related approach uses 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082) and ethyl thioglycolate with a base like potassium carbonate to construct the ring. nih.gov
Finally, oxidative cyclization of precursors like arylthioacetic acid or α-mercaptocinnamic acid provides another route to the benzo[b]thiophene core. rsc.org
| Method | Precursors | Reagents | Key Features |
| Electrophilic Cyclization | o-Iodothioanisole, Terminal Acetylene | Pd catalyst, CuI, Electrophile (e.g., I₂, NBS) | Forms 2,3-disubstituted products in high yields. |
| Intramolecular Wittig Reaction | 2-Mercaptobenzenemethanol, Acyl Chlorides | Triphenylphosphine hydrobromide, Triethylamine | Efficiently prepares 2- and 3-substituted benzo[b]thiophenes. chemicalbook.com |
| o-Halobenzaldehyde Condensation | 2-Halobenzaldehyde, Mercaptoacetic acid/ester | Base (e.g., KOH, K₂CO₃) | Direct route to benzo[b]thiophene carboxylic acids. organic-chemistry.orgnih.gov |
| Oxidative Cyclization | Arylthioacetic acid, α-Mercaptocinnamic acid | Oxidizing agent (e.g., Iodine, K₃Fe(CN)₆) | Classic method for forming the thiophene ring. rsc.org |
Benzene Ring Annulation Approaches
While less common, strategies that construct the benzene ring onto an existing thiophene are also known. These "thiophene-first" approaches are useful when the desired substitution pattern is more easily introduced onto the thiophene ring. A notable example is the rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur, which can be considered a form of thiophene annulation that builds the substituted benzene ring in a highly regioselective manner.
Introduction and Functionalization of the Carboxamide Group at C-4
Once the benzo[b]thiophene core is synthesized, the next critical phase is the introduction of the carboxamide group at the C-4 position. This is typically a two-step process involving an initial carboxylation followed by amidation.
Carboxylation Methodologies at the C-4 Position
Directly carboxylating benzo[b]thiophene at the C-4 position is challenging due to the inherent reactivity of the heterocyclic ring, which favors substitution at the C-2, C-3, and C-7 positions. Therefore, an indirect, multi-step approach is generally required.
The most viable and widely applicable strategy begins with the synthesis of a 4-halobenzo[b]thiophene , such as 4-bromobenzo[b]thiophene. guidechem.com This key intermediate can be synthesized through several routes, including the cyclization of 1-bromo-3-(2,2-dimethoxyethylthio)benzene using polyphosphoric acid (PPA). guidechem.com Another method involves the reaction of benzothiophene (B83047) with sodium bromide and hydrogen peroxide in acetic acid. chemicalbook.com
With 4-bromobenzo[b]thiophene in hand, the carboxyl group can be introduced using standard organometallic chemistry:
Lithium-Halogen Exchange: The bromo-derivative is treated with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to replace the bromine atom with lithium.
Carboxylation: The resulting 4-lithiobenzo[b]thiophene is then quenched by bubbling carbon dioxide gas (CO₂) through the solution or by adding solid CO₂ (dry ice).
Acidic Workup: A final workup with an aqueous acid protonates the carboxylate salt to yield the desired benzo[b]thiophene-4-carboxylic acid .
This sequence provides a reliable and high-yielding pathway to the crucial carboxylic acid intermediate.
Amidation Reactions for Carboxamide Formation
The final step in the synthesis is the conversion of benzo[b]thiophene-4-carboxylic acid into the target carboxamide. This transformation can be achieved through several standard and efficient amidation protocols.
A common laboratory-scale method involves activating the carboxylic acid. The acid is first converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzo[b]thiophene-4-carbonyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to form the primary amide.
Alternatively, peptide coupling reagents can be used to directly form the amide bond without isolating the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 4-dimethylaminopyridine (B28879) (DMAP), or newer reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), facilitate the efficient coupling of the carboxylic acid with an amine. acs.org For the synthesis of the unsubstituted this compound, ammonium (B1175870) chloride in the presence of the coupling agent and a base can be used.
| Method | Reagents | Intermediate | Key Features |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Benzo[b]thiophene-4-carbonyl chloride | Classic, high-yielding method. |
| Peptide Coupling | DCC/DMAP, HATU, HOBt | Activated ester (in situ) | Mild conditions, high efficiency, avoids isolation of reactive intermediates. acs.org |
These well-established synthetic methodologies provide a clear and logical pathway for the construction of this compound from basic starting materials, demonstrating the versatility of modern organic synthesis in creating complex heterocyclic molecules.
Advanced Synthetic Approaches
The synthesis of the benzo[b]thiophene scaffold, the core of this compound, has evolved significantly, with modern techniques offering improved efficiency, selectivity, and environmental compatibility over classical methods. These advanced approaches are crucial for accessing functionalized derivatives required for various applications.
Transition Metal-Catalyzed Coupling Reactions for Benzo[b]thiophene Synthesis
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex heterocyclic systems like benzo[b]thiophenes. kfupm.edu.sabenthamdirect.com These methods often involve the formation of carbon-sulfur and carbon-carbon bonds through various coupling reactions, starting from readily available materials.
Palladium-catalyzed reactions are among the most widely studied and applied methods. One strategy involves the intramolecular C-H functionalization and arylthiolation of α-aryl-β-mercaptoacrylonitriles. researchgate.net Optimization of this reaction has shown that catalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂), in combination with a reoxidant such as Copper(II) acetate (Cu(OAc)₂), are effective. researchgate.net The choice of solvent and temperature is critical, with polar aprotic solvents like DMF or DMSO at temperatures between 120-130°C providing good yields. researchgate.net
Copper-catalyzed reactions also provide an efficient route. For instance, the thiolation and annulation of 2-bromo alkynylbenzenes with sodium sulfide, catalyzed by Copper(I) iodide (CuI) in the presence of N,N,N',N'-Tetramethylethylenediamine (TMEDA), yields various 2-substituted benzo[b]thiophenes. organic-chemistry.org Another approach is the copper-catalyzed α-C-H functionalization of 2-iodochalcones using xanthate as a sulfur source to produce 2-acylbenzo[b]thiophenes. organic-chemistry.org
Iridium catalysts have been employed for the synthesis of benzo[b]thiophenes from substituted benzylic alcohols through hydrogen transfer reactions, facilitated by an acceptor like p-benzoquinone. organic-chemistry.org Furthermore, a dual catalyst system combining photoredox and nickel catalysis has enabled the asymmetric carbonylative coupling of benzylic C(sp³)-halides with amines to produce a variety of chiral amides with high enantioselectivity. acs.org This highlights the modularity and potential for creating complex, chiral structures. acs.org
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzo[b]thiophene Derivatives
| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ or PdCl₂ with Cu(OAc)₂ | α-aryl-β-mercaptoacrylonitriles | Intramolecular Oxidative C-H Functionalization/Arylthiolation | Good yields for multisubstituted benzo[b]thiophenes. | researchgate.net |
| CuI/TMEDA | 2-bromo alkynylbenzenes and Sodium Sulfide | Thiolation/Annulation | Provides access to 2-substituted benzo[b]thiophenes. | organic-chemistry.org |
| Iridium complex with p-benzoquinone | Substituted benzylic alcohols | Hydrogen Transfer | Synthesis from alcohol precursors. | organic-chemistry.org |
| Photoredox/Nickel Dual Catalysis | Benzylic C(sp³)-halides and Amines | Asymmetric Aminocarbonylation | Produces chiral amides with excellent enantioselectivity. | acs.org |
Photochemical and Electrochemical Synthesis Routes
In recent years, photochemical and electrochemical methods have emerged as powerful and sustainable alternatives for synthesizing benzo[b]thiophenes. chim.it These techniques often proceed under mild conditions without the need for harsh reagents.
Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions. One approach involves the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes to create fused benzo[b]thiophene derivatives. thieme-connect.com This method has been shown to be more efficient than traditional oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation. thieme-connect.com Another photocatalytic method is the radical annulation of o-methylthio-arenediazonium salts with alkynes, which is initiated by green light irradiation of a photosensitizer like Eosin Y. organic-chemistry.org This process allows for the regioselective synthesis of substituted benzo[b]thiophenes. organic-chemistry.org The photochemistry of benzo[b]thiophenes themselves has also been studied, including their cycloaddition reactions with acetylenes. acs.orgacs.org
Electrochemical Synthesis: Electrosynthesis uses electrical current to drive chemical transformations, often avoiding the need for chemical oxidants or reductants. An efficient electrochemical method has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides. rsc.orgrsc.org This reaction involves the electrolysis of sulfonhydrazides with internal alkynes in an undivided cell at room temperature, proceeding via a strained quaternary spirocyclization intermediate. rsc.orgrsc.org This method is noted for its operational simplicity and alignment with green chemistry principles. rsc.org
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic routes to benzo[b]thiophenes align with these principles.
A significant development is the transition-metal-free synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide. organic-chemistry.org This method proceeds via a direct SₙAr-type reaction, cyclization, and dehydrogenation process. By avoiding costly and potentially toxic transition-metal catalysts, this approach offers a more economical and environmentally friendly alternative. organic-chemistry.org The reaction is typically performed in polar aprotic solvents like DMF at elevated temperatures. organic-chemistry.org
Photocatalytic and electrochemical methods, as described previously, are inherently "green." organic-chemistry.orgrsc.org They often operate at ambient temperature and pressure, reduce waste by avoiding stoichiometric reagents, and can utilize renewable energy sources like light or electricity. organic-chemistry.orgrsc.org For example, the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and alkynes represents a novel and green approach. rsc.org Similarly, the use of water as a solvent in certain photochemical reactions, such as the oxidative [4+2] cycloaddition on maleimides catalyzed by metal-organic frameworks (MOFs), exemplifies an environmentally benign strategy. acs.org
Scale-Up Considerations and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges. For this compound, process optimization and scalability are critical for ensuring economic viability and consistent product quality.
Optimization studies for the synthesis of the benzo[b]thiophene core are crucial. For example, in the palladium-catalyzed intramolecular oxidative C-H functionalization, extensive screening of catalysts, reoxidants, solvents, and reaction conditions is necessary to maximize yield and efficiency. researchgate.net A detailed optimization table for the synthesis of a specific benzo[b]thiophene derivative revealed that a combination of Pd(OAc)₂ (20 mol%), Cu(OAc)₂ (1 equivalent) in DMF at 120°C under a nitrogen atmosphere provided a high yield of 82%. researchgate.net
Table 2: Optimization of Palladium-Catalyzed Benzo[b]thiophene Synthesis
| Entry | Catalyst (mol %) | Reoxidant (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (20) | Cu(OAc)₂ (1) | DMF | 120 | 6 | 82 | researchgate.net |
| 2 | PdCl₂ (20) | Cu(OAc)₂ (1) | DMF | 120 | 7 | 78 | researchgate.net |
| 3 | Pd(OAc)₂ (20) | Cu(OAc)₂ (1) | DMSO | 130 | 6 | 75 | researchgate.net |
For large-scale applications, the ease of preparation and the cost of reagents are paramount. Catalyst systems that are easy to prepare from inexpensive starting materials are highly desirable. researchgate.net For instance, some nickel-based catalyst systems have been noted for their applicability to large-scale synthesis, with the added benefit of low residual metal content (e.g., 9.7 ppm) after a standard work-up. researchgate.net
Furthermore, processes described in patents often provide insight into industrial-scale synthesis. One patented process for producing 2-arylbenzo[b]thiophenes involves the pyrolysis of styryl sulfoxides, although it notes that low yields and high temperatures can make it unsuitable for production scale. google.com A more favorable patented method is the acid-catalyzed intramolecular cyclization/rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone, though this can lead to mixtures of regioisomers that require separation. google.com The development of scalable, regioselective, and high-yielding synthetic routes remains a key objective in the production of this compound and related compounds.
Compound Index
Derivatization and Analog Development of Benzo B Thiophene 4 Carboxamide
Systematic Structural Modifications of the Carboxamide Moiety
The carboxamide group is a critical functional group in many bioactive molecules, contributing to both chemical stability and target interactions through hydrogen bonding. drughunter.com However, its susceptibility to enzymatic hydrolysis can present challenges. drughunter.com Therefore, systematic modifications of the carboxamide moiety in benzo[b]thiophene-4-carboxamide are crucial for optimizing its drug-like properties.
N-Substitution Patterns and Their Synthetic Accessibility
The synthesis of N-substituted benzo[b]thiophene-4-carboxamides is a common strategy to explore the structure-activity relationship. These derivatives can be accessed through various synthetic routes, often involving the coupling of a benzo[b]thiophene-4-carboxylic acid with a diverse range of amines. For instance, a series of novel substituted 3-sulfamoylthis compound molecules were synthesized through a multi-step process that included sulfonation, sulfonamide coupling, hydrolysis, and finally, peptide coupling to introduce various substituents on the carboxamide nitrogen. benthamdirect.com This approach allows for the introduction of a wide array of functional groups, enabling a systematic investigation of how different N-substituents influence biological activity. benthamdirect.com
| Starting Material | Reagents | Product | Yield (%) |
| 3-Sulfamoylbenzo[b]thiophene-4-carboxylic acid | Various amines, coupling agents | N-substituted-3-sulfamoylbenzo[b]thiophene-4-carboxamides | 90-98 benthamdirect.com |
| Benzo[b]thiophene-2-carboxylic acid | DCC, tert-butyl carbazate | tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazinecarboxylate | 88 nih.gov |
| N-[2-(chloromethyl)phenyl]-4,7-dimethoxybenzo[b]thiophene-2-carboxamide | Substituted 4-arylpiperazines | Benzo[b]thiophene arylpiperazine derivatives | Not Specified tandfonline.com |
Isosteric Replacements of the Carboxamide Functionality
Bioisosteric replacement is a powerful tool in drug design to enhance a molecule's properties while maintaining its biological activity. drughunter.comtandfonline.com The amide group can be replaced by various bioisosteres to improve metabolic stability, modulate polarity, and enhance pharmacokinetic profiles. drughunter.comu-tokyo.ac.jp
Chemical Functionalization of the Benzo[b]thiophene Ring System
The benzo[b]thiophene ring itself offers multiple sites for chemical modification, allowing for the introduction of various substituents to modulate the molecule's properties.
Regioselective Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety
Electrophilic substitution reactions on the benzo[b]thiophene ring are influenced by the directing effects of the existing substituents. For 4-methoxybenzo[b]thiophene, electrophilic reactions such as bromination, nitration, and Vilsmeier-Haack formylation predominantly yield the 7-substituted product. rsc.org In the case of 4-hydroxybenzo[b]thiophene, formylation and bromination with N-bromosuccinimide result in substitution at the 5-position. rsc.org Nitration of 4-hydroxybenzo[b]thiophene, however, gives a mixture of 5-nitro, 7-nitro, and 5,7-dinitro compounds, with the 5-nitro derivative being the major product. rsc.org These examples highlight the role of the substituent at the 4-position in directing incoming electrophiles to specific positions on the benzene ring.
| Substrate | Reagent | Major Product(s) |
| 4-Methoxybenzo[b]thiophene | Br₂, HNO₃, Vilsmeier-Haack reagents | 7-substituted product rsc.org |
| 4-Hydroxybenzo[b]thiophene | Gattermann formylation, NBS | 5-substituted product rsc.org |
| 4-Hydroxybenzo[b]thiophene | HNO₃/AcOH | 5-Nitro-, 7-nitro-, 5,7-dinitro-compounds rsc.org |
Directed Lithiation and Subsequent Electrophilic Quenches on the Thiophene (B33073) Ring
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org In the context of benzo[b]thiophene, lithiation can be directed to specific positions. For π-electron rich heterocycles like thiophene, lithiation preferentially occurs at the C-2 position. uwindsor.ca However, the presence of a directing metalation group (DMG) can influence the site of lithiation. baranlab.orguwindsor.ca For instance, ortho-directed lithiation of 3-bromothiophene (B43185) followed by an electrophilic quench with formylating agents has been used to introduce substituents at the C-2 position. ipb.pt The resulting lithiated intermediate can react with a variety of electrophiles, such as carbon dioxide, iodine, or aldehydes, to introduce diverse functional groups onto the thiophene ring. researchgate.net
Cross-Coupling Reactions for Ring Substitution
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted benzo[b]thiophenes. researchgate.netresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the benzo[b]thiophene ring.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide or triflate. nih.gov It has been successfully applied to the synthesis of β-benzo[b]thiophene dehydroamino acids and other substituted benzo[b]thiophenes. researchgate.netresearchgate.net The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org This method has been utilized for the functionalization of the benzo[b]thiophene core. ndl.go.jp
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org It has been employed in the synthesis of 2-substituted benzo[b]thiophenes. rsc.org The acyl Sonogashira reaction, an extension of this method, uses acid chlorides as coupling partners. researchgate.net
| Cross-Coupling Reaction | Catalyst/Reagents | Bond Formed | Application on Benzo[b]thiophene |
| Suzuki-Miyaura | Pd catalyst, base, organoboron compound | C-C | Synthesis of substituted benzo[b]thiophenes researchgate.netresearchgate.net |
| Heck | Pd catalyst, base, alkene | C-C | Functionalization of the benzo[b]thiophene core ndl.go.jp |
| Sonogashira | Pd catalyst, Cu(I) cocatalyst, base, terminal alkyne | C-C (alkyne) | Synthesis of 2-substituted benzo[b]thiophenes rsc.org |
Design and Synthesis of Focused Libraries Based on the this compound Scaffold
The development of focused libraries around the this compound scaffold is a strategic approach in medicinal chemistry to explore the structure-activity relationships (SAR) for specific biological targets. This process involves the rational design and synthesis of a limited, yet highly diverse, set of analogs with modifications at specific positions of the core structure.
A key example of this approach is the design and synthesis of a novel series of substituted 3-sulfamoylthis compound molecules. researchgate.net The design rationale was to combine the established pharmacophore of the benzo[b]thiophene ring with sulfonamide and amide groups, which are known to interact with various biological targets. researchgate.net The synthesis of this focused library was achieved through a multi-step reaction sequence, demonstrating a systematic method for generating structural diversity around the 4-carboxamide core. The general synthetic pathway involved key reactions such as sulfonation, sulfonamide coupling, hydrolysis, and finally, peptide coupling to yield the target compounds. researchgate.net This strategic derivatization resulted in a library of compounds (16-36 in the cited study) with high yields, generally ranging from 90-98%. researchgate.net
The structures of the synthesized compounds were rigorously confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, and LCMS, with purity verified by HPLC analysis. researchgate.net This systematic approach ensures the generation of a high-quality compound library suitable for biological screening and subsequent SAR studies.
Table 1: Synthesis of a Focused Library of 3-Sulfamoylthis compound Derivatives
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Sulfonation | Not specified | Introduction of a sulfonyl group at the 3-position. |
| 2 | Sulfonamide Coupling | Not specified | Formation of the sulfonamide linkage. |
| 3 | Hydrolysis | Not specified | Modification of a functional group, likely a precursor to the carboxamide. |
This table summarizes the general synthetic strategy reported for creating a focused library of this compound analogs. researchgate.net
Combinatorial Chemistry and Parallel Synthesis Strategies for Analog Generation
Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large and diverse libraries of compounds, which is essential for high-throughput screening and lead discovery. nih.gov Solution-phase parallel synthesis, in particular, has been effectively applied to the benzo[b]thiophene scaffold to create multi-substituted analogs. nih.govnih.gov
A prominent strategy for the parallel synthesis of a benzo[b]thiophene library involves the preparation of a key intermediate that can be readily diversified. nih.gov The generation of 3-iodobenzo[b]thiophenes serves as an excellent example of such a versatile precursor. nih.govnih.gov These iodo-derivatives are prepared in high yields from various alkynes through an electrophilic cyclization process using iodine in dichloromethane (B109758) (CH₂Cl₂). nih.gov
The true power of this combinatorial approach lies in the subsequent diversification of the 3-iodobenzo[b]thiophene (B1338381) intermediate. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the introduction of a wide range of substituents at the C-3 position in a parallel fashion. By employing different coupling partners in separate reaction vessels, a multitude of unique analogs can be synthesized simultaneously from the common precursor. This methodology enables the efficient exploration of the chemical space around the benzo[b]thiophene core, facilitating the discovery of novel compounds with desired properties. nih.gov
Table 2: Parallel Synthesis Strategies for Diversification of the Benzo[b]thiophene Scaffold
| Reaction Type | Catalyst System | Coupling Partner | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed | Boronic acids/esters | Introduction of aryl or vinyl groups. |
| Sonogashira Coupling | Palladium/Copper-catalyzed | Terminal alkynes | Introduction of alkynyl groups. |
| Heck Coupling | Palladium-catalyzed | Alkenes | Introduction of alkenyl groups. |
| Carboalkoxylation | Palladium-catalyzed | Carbon monoxide, alcohol | Introduction of an ester group. |
This table outlines several palladium-catalyzed cross-coupling reactions used in the parallel synthesis of a multi-substituted benzo[b]thiophene library, starting from a 3-iodobenzo[b]thiophene intermediate. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-sulfamoylthis compound |
| 3-iodobenzo[b]thiophene |
| Raloxifene |
| Arzoxifene |
| Combretastatin A-4 |
| 3-Aroyl-2-aryl-6-methoxybenzo[b]thiophene |
| o-iodothioanisoles |
| 5-bromothiophene-2-carboxylic acid |
| 4-dimethylaminopyridine (B28879) |
| dicyclohexylcarbodiimide (B1669883) |
| 2-aminothiazole |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide |
| Sertaconazole |
| DNTT (dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene) |
| Fenoprofen |
Computational and Theoretical Studies on Benzo B Thiophene 4 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical reactivity of Benzo[b]thiophene-4-carboxamide.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species. For this compound, the HOMO is typically localized on the electron-rich benzothiophene (B83047) ring system, making it the primary site for electrophilic attack. Conversely, the LUMO is generally distributed across the fused ring system and the carboxamide group, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. Natural atomic charges and FMO analyses are often performed in computational studies of related thiophene (B33073) structures. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data Note: The following data are representative values derived from DFT calculations on analogous benzothiophene structures to illustrate the typical energy ranges.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; indicates the molecule's ability to donate electrons. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates the molecule's ability to accept electrons. |
| Energy Gap (ΔE) | 4.7 eV | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); relates to chemical reactivity and stability. |
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color spectrum to denote different potential values. For this compound, ESP maps typically reveal a high negative potential (red/yellow regions) around the oxygen and nitrogen atoms of the carboxamide group due to their high electronegativity. This indicates these are the most likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amide group exhibit a positive potential (blue regions), marking them as hydrogen bond donors. The sulfur atom in the thiophene ring often shows a region of mild negative potential, influencing its interaction with other molecules.
Conformational Analysis and Dynamic Behavior of this compound
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of the atoms and the energy associated with them.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility in different environments, such as in a vacuum or in solution. researchgate.net These simulations model the atomic movements based on a force field, revealing how the carboxamide group can rotate relative to the rigid benzothiophene ring system. This flexibility is crucial for the molecule's ability to adopt a specific conformation required to bind to a biological target.
The rotation around the single bond connecting the C4 atom of the benzothiophene ring and the carbon atom of the carboxamide group is a key conformational feature. This rotation is not entirely free; it is hindered by an energy barrier. Analysis of this rotational barrier can determine the energy required to twist the carboxamide group from its most stable (lowest energy) conformation. When this rotational barrier is sufficiently high, it can lead to the existence of distinct, isolable stereoisomers known as atropisomers. google.com Calculating the energy landscape reveals the most stable conformations and the transition states between them.
Table 2: Hypothetical Rotational Barrier Analysis Note: This table presents illustrative data for the rotation of the carboxamide group relative to the benzothiophene ring.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0 | 0.0 | Most stable, planar conformation. |
| 30 | 1.5 | Slightly twisted conformation. |
| 60 | 4.0 | Eclipsed conformation (transition state). |
| 90 | 2.5 | Perpendicular, less stable conformation. |
Molecular Docking and Binding Affinity Prediction with Biological Targets (In silico analysis)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net Studies on related benzo[b]thiophene derivatives have demonstrated their potential as antiproliferative agents, with molecular docking used to explore their binding to protein kinases, which are common targets in cancer therapy. researchgate.netsciforum.neteurjchem.com For this compound, docking studies would typically involve placing the molecule into the active site of a target protein and scoring the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The predicted binding affinity provides an estimate of the ligand's potency.
Table 3: Representative Molecular Docking Targets and Predicted Affinities Note: The following are examples of potential biological targets for this class of compounds, with illustrative binding affinity scores.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) Kinase | 3W33 sciforum.net | -8.5 | Anticancer sciforum.net |
| Janus Kinase 2 (JAK2) | - | -7.9 | Anticancer, Anti-inflammatory researchgate.net |
| Tubulin | - | -7.2 | Anticancer semanticscholar.org |
Ligand-Protein Interaction Profiling
Molecular docking studies are crucial for understanding how benzo[b]thiophene-based ligands interact with protein targets. These studies provide insights into the binding modes and affinities that drive their biological activity.
For instance, in the context of Alzheimer's disease, molecular docking of N-phenylbenzo[b]thiophene-2-carboxamide derivatives with amyloid-beta (Aβ42) peptides has been performed. researchgate.netnih.gov These studies revealed that the orientation of the benzo[b]thiophene ring is a key determinant of whether the compound inhibits or promotes Aβ42 aggregation. researchgate.netnih.gov Specific interactions, such as cation-π interactions between the thiophene ring and lysine (B10760008) residues (e.g., Lys16), and hydrogen bonding involving the amide carbonyl and phenolic groups, have been identified as critical for binding. nih.gov
In the pursuit of novel anticancer agents, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been docked into the RhoA protein. nih.gov These studies have helped to elucidate the binding patterns of these inhibitors, which differ from known covalent inhibitors, providing a basis for the rational design of new compounds targeting the RhoA/ROCK pathway. nih.gov
Furthermore, docking studies of benzo[b]thiophene-2-carboxamide (B1267583) derivatives with the STING (stimulator of interferon genes) protein have shown canonical hydrogen bonds, π-π stacking, and π-cation interactions within the cyclic dinucleotide (CDN)-binding domain, explaining their agonistic activity. nih.gov Similarly, docking of tetrahydrobenzo[b]thiophene derivatives into the Keap1 protein has been used to understand their antioxidant potential. nih.gov
The table below summarizes key ligand-protein interactions identified in various studies.
| Compound Class | Protein Target | Key Interactions | Reference |
| N-phenylbenzo[b]thiophene-2-carboxamide | Amyloid-beta (Aβ42) | Cation-π with Lys16, Hydrogen bonds | nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | RhoA | Different binding pattern from DC-Rhoin | nih.gov |
| Benzo[b]thiophene-2-carboxamide | STING | Hydrogen bonds, π-π stacking, π-cation | nih.gov |
| Tetrahydrobenzo[b]thiophene | Keap1 | Binding affinity comparable to reference | nih.gov |
| Thiophene-benzothiazole Ag(I) complex | DNA & BSA | Intercalation and groove-binding | researchgate.net |
| 3-chloro-N'-(4-(diethylamino)-2-hydroxybenzylidene)-benzo[b]thiophene-2-carbohydrazide | Cytochrome c Peroxidase | Docking studies performed | bohrium.com |
Virtual Screening Methodologies Utilizing this compound Scaffolds
Virtual screening is a powerful computational technique used to identify promising lead compounds from large databases. Benzo[b]thiophene scaffolds have been effectively utilized in such campaigns. For example, virtual screening has been employed to identify protein targets for novel benzo[b]thiophene-2-carbaldehyde derivatives, with protein target 4JVW being identified as a favorable interaction partner. nih.gov This initial screening is often followed by more detailed molecular docking and molecular dynamics simulations to validate the hits and understand their binding stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development
QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules.
Descriptor Generation and Selection Strategies
The development of robust QSAR/QSPR models begins with the generation and selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
For benzothiophene derivatives, a variety of descriptors have been employed in QSAR studies. These include:
Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include the SsNH2E-index and SdOE-index. jetir.org
Electronic descriptors: These relate to the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and ionization potential. jetir.org
Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.
3D descriptors: These are derived from the three-dimensional structure of the molecule.
Principal Component Analysis (PCA) is a common statistical method used to identify the most important descriptors that correlate with the biological activity. For instance, in a study of benzothiophene derivatives as potential antibiotics, PCA identified descriptors like PEOE_VSA_FPOL (related to polar surface area) and Q_VSA_FHYD (related to hydrophobic surface area) as being significant. researchgate.net
Statistical Validation of Predictive Models
The predictive power of a QSAR model must be rigorously validated. This is typically done using both internal and external validation techniques.
Internal validation: Methods like leave-one-out cross-validation (q²) are used to assess the internal consistency and robustness of the model. A high q² value indicates a reliable model. jetir.org
External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The predicted r² (pred_r²) is a key metric here, with a high value indicating good predictive power. jetir.org
Several QSAR models for benzothiophene derivatives have been developed and validated. For example, models developed using Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) for benzothiophene derivatives as antibiotics showed strong predictive power with R² values ranging from 0.69 to 0.793. researchgate.net Similarly, a 3D-QSAR analysis of substituted benzothiophene and thienothiophene carboxanilides yielded highly predictive models for their antitumor activity. researchgate.net A 4D-QSAR study on benzothiophene analogs as dopamine (B1211576) D2 receptor inhibitors also resulted in a statistically robust model. nih.gov
The table below presents statistical data from a representative QSAR study on thiophene carboxamide derivatives. jetir.org
| Statistical Parameter | Value | Interpretation |
| n (training set) | 18 | Number of molecules used to build the model |
| n (test set) | 8 | Number of molecules used to validate the model |
| q² | 0.789 | Good internal predictive ability |
| pred_r² | 0.854 | Excellent external predictive ability |
| q²_se | 0.234 | Low standard error of cross-validation |
| pred_r²_se | 0.198 | Low standard error of external prediction |
Computational Retrosynthesis and Pathway Prediction for this compound
While the search results primarily focus on the biological and computational evaluation of existing benzo[b]thiophene derivatives, they also provide insights into their synthesis, which is a prerequisite for any computational retrosynthesis analysis. The synthesis of N-(substitutedphenyl)benzo[b]thiophene-2-carboxamide derivatives, for example, is achieved through a one-step direct coupling reaction using EDC and HOBt. nih.gov The synthesis of benzo[b]thiophene-based hybrids often involves the incorporation of other privileged scaffolds like isatin. nih.gov
A full computational retrosynthesis would involve breaking down the target molecule, this compound, into simpler, commercially available starting materials. This process would leverage known chemical reactions and synthetic strategies, such as those mentioned in the literature for related compounds. For instance, the synthesis of various benzo[b]thiophene carboxamides often starts with the corresponding benzo[b]thiophene carboxylic acid, which is then coupled with an appropriate amine. nih.govnih.gov The synthesis of the benzo[b]thiophene core itself can be achieved through various methods, such as the Gewald reaction for tetrahydrobenzo[b]thiophenes. nih.gov
Biological Activity and Molecular Mechanisms of Benzo B Thiophene 4 Carboxamide Derivatives
Target Identification and Validation Methodologies for Benzo[b]thiophene-4-carboxamide (In vitro)
In vitro methodologies are crucial for identifying and validating the molecular targets of this compound derivatives, providing a foundational understanding of their biological effects. These techniques allow for the direct assessment of interactions between the compounds and biological molecules in a controlled environment.
Affinity Proteomics and Chemoproteomics Approaches
Affinity proteomics and chemoproteomics are powerful tools for elucidating the molecular targets of small molecules like this compound derivatives. These approaches utilize the inherent binding properties of the compounds to isolate and identify their protein interaction partners from complex biological mixtures.
Chemoproteomic profiling, for instance, can reveal covalent interactions between a compound and its targets. One method, isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), has been used to identify the covalent targets of various compounds. nih.gov This technique could be applied to this compound derivatives to map their interactions on a proteome-wide scale. By identifying the specific amino acid residues that form covalent bonds, such as an allosteric cysteine, researchers can pinpoint the direct targets of these compounds. nih.gov
Another strategy involves tandem mass tagging (TMT)-based quantitative proteomic profiling. This method allows for the quantification of protein level changes in cells following treatment with a compound. nih.gov For example, a significant reduction in the level of a specific protein after treatment would suggest that the compound may induce its degradation, potentially through a molecular glue mechanism. nih.gov This approach was successfully used to identify NFKB1 p105 subunit as a degradation target for a particular molecule. nih.gov
Genomic and Transcriptomic Profiling in Cellular Models (In vitro)
Genomic and transcriptomic profiling in cellular models offer a broader view of the biological pathways affected by this compound derivatives. These methods analyze changes in gene and transcript expression levels to infer the compounds' mechanisms of action.
By treating cancer cell lines with these derivatives, researchers can perform transcriptomic analysis to identify which genes are up- or down-regulated. This data can then be compared with existing databases to understand the compound's effects on various cellular processes. For instance, such analysis has revealed that certain compounds can modulate glycolysis, lipid metabolism, and protein metabolism, and even suppress the transition between different cellular states. nih.gov
Bioinformatic analysis of data from sources like The Cancer Genome Atlas can further corroborate these findings by linking gene expression changes to clinical outcomes. researchgate.net This integrated approach, combining in vitro experimentation with computational analysis, provides a comprehensive picture of the compound's biological activity.
Enzymatic Activity Modulation and Inhibition Kinetics (In vitro biochemical assays)
In vitro biochemical assays are fundamental for characterizing the direct effects of this compound derivatives on specific enzymes. These assays can determine the potency and mechanism of enzyme inhibition.
Reversible and Irreversible Enzyme Inhibition Studies
Enzyme inhibition can be either reversible or irreversible. youtube.com In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate. youtube.com Irreversible inhibition, on the other hand, often involves the formation of a covalent bond between the inhibitor and the enzyme, leading to a more permanent inactivation. youtube.com
Benzo[b]thiophene derivatives have been shown to act as inhibitors of various enzymes. For example, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as covalent inhibitors of RhoA, a key protein in tumor metastasis. nih.govnih.gov The inhibitory activity can be confirmed by observing the suppression of downstream signaling events, such as the phosphorylation of myosin light chain. nih.gov
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, a novel BDK inhibitor, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), was identified with an IC50 of 3.19 μM. nih.gov Similarly, a benzo[b]thiophene derivative was found to have a high inhibitory activity against serotonin (B10506) N-acetyltransferase (AANAT) with an IC50 value of 1.4 microM. nih.gov
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3.19 μM nih.gov |
| Benzo[b]thiophene derivative (Compound 13) | Serotonin N-acetyltransferase (AANAT) | 1.4 μM nih.gov |
| Benzo[b]thiophene-2-carboxamide (B1267583) derivative (7f) | Urotensin-II (UT) receptor | 25 nM nih.gov |
Allosteric Modulation Mechanisms
Allosteric modulation occurs when a ligand binds to a site on a protein other than the active site, causing a conformational change that alters the protein's activity. youtube.com Benzo[b]thiophene derivatives have been identified as allosteric modulators of several important protein targets.
One notable example is the allosteric inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) by 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2). nih.gov The binding of BT2 to an allosteric site on BDK triggers conformational changes that lead to the dissociation of the kinase from its complex and its subsequent degradation. nih.gov This mechanism of action highlights how allosteric modulators can have profound effects on protein function and stability.
Allosteric modulation is a key mechanism for regulating the activity of G-protein coupled receptors (GPCRs) and ion channels. mdpi.com For instance, benzodiazepines act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the endogenous ligand GABA. youtube.com Similarly, certain benzo[b]thiophene derivatives could potentially act as allosteric modulators of various receptors, influencing their signaling pathways.
Receptor Binding Profiles and Ligand-Receptor Interactions (In vitro)
Determining the receptor binding profiles of this compound derivatives is essential for understanding their pharmacological effects. In vitro binding assays are used to measure the affinity of a compound for a specific receptor.
Benzo[b]thiophene-2-carboxamide derivatives have been evaluated as antagonists for the urotensin-II (UT) receptor, a G-protein coupled receptor. nih.gov Systematic structure-activity relationship (SAR) studies have shown that substituents at the 5- and 6-positions of the benzo[b]thiophene ring can significantly impact binding affinity. nih.gov These studies led to the identification of a 5-cyano analog with a high binding affinity, demonstrating an IC50 value of 25 nM. nih.gov
Similarly, benzo[b]thiophene-2-carboxamides and benzo[b]furan-2-carboxamides have been identified as potent antagonists of the human histamine-3-receptor, with some compounds exhibiting a Ki value as low as 4 nM. nih.gov Furthermore, certain benzo[b]thiophene-2-carboxamide derivatives have shown agonistic activity towards the STING (stimulator of interferon genes) protein, a key component of the innate immune system. nih.gov Molecular docking studies have proposed a binding mode where these agonists form hydrogen bonds and π-π stacking interactions within the cyclic dinucleotide (CDN)-binding domain of STING. nih.gov
The interaction of ligands with their receptors can be complex. For example, some ligands for the benzodiazepine (B76468) receptor, which is part of the GABAA receptor complex, can act as convulsants by favoring a non-GABA-stimulated conformation of the receptor. nih.gov This highlights the importance of understanding the precise nature of ligand-receptor interactions to predict the functional consequences.
| Compound Class | Receptor Target | Observed Activity |
|---|---|---|
| Benzo[b]thiophene-2-carboxamides | Urotensin-II (UT) Receptor | Antagonist nih.gov |
| Benzo[b]thiophene-2-carboxamides | Histamine-3 Receptor | Antagonist nih.gov |
| Benzo[b]thiophene-2-carboxamides | STING | Agonist nih.gov |
Radioligand Binding Displacement Assays
Currently, there is a lack of publicly available research detailing the use of radioligand binding displacement assays to specifically characterize the interaction of this compound derivatives with their molecular targets. While such assays are a cornerstone for determining the affinity of a ligand for a receptor, this specific information has not been reported for this class of compounds in the reviewed literature.
Functional Assays for Receptor Agonism/Antagonism in Cell Lines
Detailed functional assays to determine the agonist or antagonist activity of this compound derivatives at specific receptors are not extensively documented in the current scientific literature. While related benzo[b]thiophene structures have been investigated as receptor modulators, such as the discovery of a benzo[b]thiophene amino carboxylate as a selective S1PR4 agonist, specific data for the 4-carboxamide isomer is not available. nih.gov
Cellular Pathway Perturbations and Phenotypic Screening (In vitro cell culture models)
While specific receptor interactions remain to be fully elucidated, derivatives of this compound have demonstrated significant effects in cell-based assays, suggesting modulation of key cellular pathways.
Signaling Cascade Modulation Analysis
Research has pointed to the potential of This compound 1,1-dioxide derivatives in the prevention of inflammatory and neoplastic diseases. researchgate.netresearchgate.net This activity is reportedly due to the inhibition of the abnormal production of crucial cytokines such as interleukin-6 (IL-6) and interleukin-12 (B1171171) (IL-12). researchgate.netresearchgate.net The dysregulation of these cytokine signaling pathways is a hallmark of many chronic inflammatory conditions and cancers, suggesting that these compounds may act as immunomodulators.
Cell Cycle Regulation and Apoptosis Induction in vitro
Studies on substituted 3-sulfamoylthis compound derivatives have revealed their antiproliferative activity against a panel of human cancer cell lines. Several compounds in this series exhibited significant cytotoxic effects, with IC50 values in the low micromolar range against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cells. researchgate.net
While detailed cell cycle analysis for the 4-carboxamide derivatives is not available, a closely related analog, Benzo[b]thiophene-6-carboxamide 1,1-dioxide , has been shown to induce cell cycle arrest at the S phase in CCRF-CEM leukemia cells. researchgate.net Furthermore, these compounds were found to induce apoptosis in a time- and dose-dependent manner. researchgate.net The apoptotic process was linked to an increase in intracellular reactive oxygen species (ROS), as pretreatment with the antioxidant N-acetyl-cysteine prevented the induction of apoptosis. researchgate.net This suggests that for some benzo[b]thiophene carboxamide derivatives, the induction of oxidative stress is a key event in triggering programmed cell death.
The antiproliferative activity of selected 3-sulfamoylthis compound derivatives is summarized in the table below.
| Compound | A549 (IC50, µM) | HeLa (IC50, µM) | MCF-7 (IC50, µM) | Du-145 (IC50, µM) |
| 18 | 2.12 | 2.04 | 1.98 | 2.21 |
| 19 | 2.31 | 2.15 | 2.09 | 2.43 |
| 21 | 2.01 | 1.93 | 1.81 | 2.11 |
| 25 | 2.45 | 2.36 | 2.27 | 2.52 |
| 30 | 1.94 | 1.88 | 1.82 | 2.03 |
| 31 | 1.89 | 1.81 | 1.75 | 1.96 |
| 33 | 2.24 | 2.18 | 2.11 | 2.35 |
Data adapted from a study on substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides. researchgate.net
Elucidation of Molecular Mechanisms Underlying Biological Responses
The precise molecular mechanisms underpinning the observed biological activities of this compound derivatives are still under investigation. However, based on the available data and the known pharmacology of related compounds, some mechanistic hypotheses can be formulated.
Structure-Based Mechanistic Hypothesis Generation
The antiproliferative and pro-apoptotic effects of this compound derivatives likely stem from their interaction with specific intracellular targets that regulate cell growth and survival. The observation that related compounds induce ROS-mediated apoptosis suggests that these derivatives may interfere with cellular redox homeostasis, possibly through the inhibition of antioxidant enzymes or by promoting mitochondrial dysfunction. researchgate.net
The anti-inflammatory properties, characterized by the inhibition of IL-6 and IL-12 production, point towards an interaction with key transcription factors or signaling proteins within the inflammatory cascade, such as NF-κB or STATs. However, without specific binding data, the direct targets remain speculative.
Further research, including target identification studies, co-crystallography, and detailed structure-activity relationship (SAR) analyses, is necessary to fully elucidate the molecular mechanisms of this specific class of benzo[b]thiophene derivatives and to validate these hypotheses.
Biophysical Characterization of Compound-Target Binding Events
The elucidation of the precise molecular interactions between a therapeutic compound and its biological target is fundamental to understanding its mechanism of action and for guiding further drug development. For derivatives of this compound, a variety of biophysical techniques are employed to characterize these binding events in detail. These methods provide invaluable data on binding affinity, kinetics, thermodynamics, and the specific atomic-level contacts that govern the compound-target recognition.
A crucial aspect of this characterization is the use of high-resolution structural biology techniques, such as X-ray crystallography . This method allows for the determination of the three-dimensional structure of a ligand-protein complex at atomic resolution. For instance, in the development of inhibitors targeting enzymes like poly(ADP-ribose) polymerase (PARP), co-crystal structures have been instrumental. While specific data on this compound derivatives are not extensively published, the binding modes of closely related benzimidazole-4-carboxamide inhibitors with PARP-1 have been successfully elucidated. nih.gov These studies have revealed unique binding modes within the enzyme's active site, providing a structural basis for their inhibitory activity. nih.gov The insights gained from such crystal structures are critical for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. stjohns.edustjohns.edu
For example, the co-crystal structures of compounds 11b and 15e , both 1H-benzo[d]imidazole-4-carboxamide derivatives, in complex with PARP-1 have been determined, showcasing the specific interactions that drive their inhibitory potential. nih.gov The analysis of these structures highlights key hydrogen bonds and hydrophobic interactions that can be leveraged to improve the design of future inhibitors.
Another powerful technique for characterizing binding events is Surface Plasmon Resonance (SPR) . SPR provides real-time data on the kinetics of binding, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. This technique has been applied to measure the kinetic dissociation constants of various PARP inhibitors, providing a deeper understanding of their binding affinities and residence times on the target. nih.gov
Isothermal Titration Calorimetry (ITC) is another key biophysical method that provides a complete thermodynamic profile of the binding interaction. By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information is crucial for understanding the driving forces behind the binding. For example, ITC has been effectively used to investigate the thermodynamics of inhibitor binding to membrane proteins and to screen for small molecule inhibitors of protein-protein interactions. nih.govmdpi.com
In the context of kinase inhibition, where Benzo[b]thiophene scaffolds have also shown promise, structure-based compound development is a key strategy. nih.govnih.gov The discovery of narrow-spectrum dual inhibitors of DYRK1A and DYRK1B based on a benzothiophene (B83047) scaffold was guided by exploiting structural differences in the ATP-binding sites of these kinases. nih.govnih.gov Similarly, the development of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as inhibitors of DYRK1A, CLK1, CLK4, and haspin kinases relied on in-silico docking studies to understand the interactions with the ATP binding sites of these targets. rsc.org
The following tables summarize representative biophysical data for inhibitors with scaffolds related to this compound, illustrating the type of information obtained from these characterization methods.
Table 1: X-ray Crystallography Data of Inhibitor-Target Complexes
| Compound | Target | PDB Code | Resolution (Å) | Key Interactions Noted |
| (2R)-5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide | Human PARP-1 bound to a DNA double strand break | 4OPX | 3.31 | Provides insights into the binding of inhibitors to a multidomain PARP-1 structure. rcsb.org |
| Compound 11b (a 1H-benzo[d]imidazole-4-carboxamide derivative) | PARP-1 | - | - | Unique binding mode demonstrated. nih.gov |
| Compound 15e (a 1H-benzo[d]imidazole-4-carboxamide derivative) | PARP-1 | - | - | Unique binding mode demonstrated. nih.gov |
Table 2: Kinetic and Thermodynamic Binding Data for Related Inhibitors
| Compound | Target | Technique | Dissociation Constant (K_D) / IC₅₀ | Thermodynamic Parameters (ΔH, TΔS) |
| Talazoparib | PARP1 | SPR | - | - |
| Olaparib | PARP1 | SPR | - | - |
| Niraparib | PARP1 | SPR | - | - |
| Veliparib | PARP1 | SPR | - | - |
| Molecule M1 | MDM2 | ITC | 2.85 µM | - |
| Molecule M2 | MDM2 | ITC | 2.08 µM | - |
| Molecule M3 | MDM2 | ITC | 16.6 µM | - |
| UKTT-15 (benzimidazole-4-carboxamide derivative) | PARP1 | Assay | IC₅₀ = 2.6 nM | - |
Structure Activity Relationship Sar Elucidation for Benzo B Thiophene 4 Carboxamide Analogues
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The exploration of benzo[b]thiophene-4-carboxamide and its isomers is a key area of research, with structure-activity relationship (SAR) studies providing crucial insights into the molecular features that govern their therapeutic potential.
Advanced Analytical and Spectroscopic Techniques for Mechanistic Studies of Benzo B Thiophene 4 Carboxamide
High-Resolution Mass Spectrometry for Metabolite Identification (In vitro) and Reaction Monitoring
High-resolution mass spectrometry (HRMS) is an indispensable tool for the in vitro metabolite identification of drug candidates and for monitoring the progress of chemical reactions. Its high accuracy and resolving power allow for the determination of elemental compositions, which is critical for elucidating the structures of unknown metabolites and reaction byproducts.
HRMS is also pivotal in synthetic chemistry for reaction monitoring. For instance, in the synthesis of substituted benzo[b]thiophene derivatives, electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is routinely used to confirm the identity of intermediates and final products by comparing the calculated and found mass-to-charge ratios ([M+H]⁺ or [M+Na]⁺) nih.govnih.gov.
Table 1: Representative HRMS Data for a Benzo[b]thiophene Derivative
| Compound | Formula | Calculated [M+Na]⁺ | Found [M+Na]⁺ | Reference |
| N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide | C₁₈H₁₇NO₃S | 350.0821 | 350.0840 | nih.gov |
| Benzo[b]thiophen-3-yl(4-phenoxypiperidin-1-yl)methanone | C₂₀H₁₉NO₂S | 360.1029 | 360.1052 | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-target interactions at an atomic level. Several advanced NMR experiments can provide information on the binding epitope, conformational changes upon binding, and the dynamics of the interaction.
Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique used to identify which parts of a ligand are in close contact with a macromolecular target, such as a protein researchgate.netekb.eg. In this experiment, selective saturation of the protein's proton signals is transferred to the protons of a bound ligand via spin diffusion. The difference between the saturated and off-resonance spectra reveals the signals of the ligand that have received saturation, thus mapping the binding epitope.
For Benzo[b]thiophene-4-carboxamide, an STD NMR experiment with its target protein would reveal which protons on the benzothiophene (B83047) core and the carboxamide group are in closest proximity to the protein's binding pocket. The relative intensities of the signals in the STD spectrum can indicate the relative proximity of the corresponding protons to the protein surface. This information is invaluable for understanding the binding mode and for guiding the rational design of more potent analogs. While specific STD NMR studies on this compound are not published, the technique has been successfully applied to map the epitopes of various ligands binding to their protein targets ekb.eg.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons within a molecule rsc.orgmdpi.comnih.gov. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. This makes NOESY a powerful tool for elucidating the three-dimensional conformation of a molecule in solution.
For this compound, a NOESY experiment could reveal the preferred orientation of the carboxamide group relative to the benzothiophene ring system. This is particularly important as the conformation of the molecule can significantly impact its binding affinity and selectivity for its biological target. Studies on other carboxamide-containing molecules have shown that NOESY can be used to determine the populations of different conformers in solution rsc.org.
X-ray Crystallography of this compound-Target Co-Crystals for Structural Insights
This structural information is invaluable for understanding the molecular basis of the compound's activity and for structure-based drug design efforts. While a co-crystal structure of this compound with a target protein is not publicly available, numerous studies have reported the crystal structures of benzo[b]thiophene derivatives, providing insights into their solid-state conformations and intermolecular interactions mdpi.comacs.org.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to characterize the thermodynamics and kinetics of ligand-target binding events, respectively nih.govwhiterose.ac.ukresearchgate.netfrontiersin.org.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction nih.govwhiterose.ac.uk. This thermodynamic signature provides a complete picture of the driving forces behind the binding event. For this compound, ITC could be used to quantify its binding affinity to a target protein and to understand whether the binding is enthalpy- or entropy-driven.
SPR, on the other hand, is a real-time, label-free optical technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized target nih.govmdpi.comnih.govmdpi.comresearchgate.net. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). The kinetic information provided by SPR is complementary to the thermodynamic data from ITC and can be crucial for understanding the residence time of a drug on its target.
Table 2: Representative Thermodynamic and Kinetic Parameters Obtainable from ITC and SPR
| Parameter | Technique | Information Provided |
| Kd (Dissociation Constant) | ITC, SPR | Binding affinity |
| n (Stoichiometry) | ITC | Number of binding sites |
| ΔH (Enthalpy Change) | ITC | Heat released or absorbed upon binding |
| ΔS (Entropy Change) | ITC | Change in disorder upon binding |
| kon (Association Rate) | SPR | Rate of complex formation |
| koff (Dissociation Rate) | SPR | Rate of complex decay |
Circular Dichroism Spectroscopy for Chiral Analogues and Conformational Dynamics
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules rsc.orgepa.govnih.gov. CD is particularly useful for studying the secondary structure of proteins and for determining the absolute configuration of chiral small molecules.
If chiral analogues of this compound were to be synthesized, CD spectroscopy would be an essential tool for their characterization. The CD spectrum would confirm the enantiomeric purity and could be used to study conformational changes in the molecule upon binding to its target. Furthermore, induced CD signals in an achiral ligand upon binding to a protein can provide information about the chiral environment of the binding site. While no specific CD studies on chiral analogues of this compound are reported, the technique is widely applied in the study of chiral organic molecules nih.gov.
Intellectual Property and Patent Landscape for Benzo B Thiophene 4 Carboxamide Derivatives
Analysis of Key Patents Pertaining to the Synthesis and Application of Benzo[b]thiophene-4-carboxamide Analogues
A close examination of the patent literature reveals a growing interest in the benzo[b]thiophene scaffold, with a number of patents claiming derivatives for various therapeutic applications. While many patents cover the broader class of benzo[b]thiophenes, several are specific to carboxamide derivatives, including those at the 4-position.
A notable example is the research by Pawar et al., which, while not a patent, lays the groundwork for potential patent claims. Their 2020 study on the synthesis and antiproliferative activity of a series of novel substituted 3-sulfamoylthis compound molecules highlights the potential of these compounds as anticancer agents. researchgate.net The study details the synthesis of 21 compounds and their evaluation against various cancer cell lines, with some showing significant activity. researchgate.net This type of detailed research is often the precursor to patent applications covering the specific compounds and their use.
While direct patents for this compound are less common than for its 2-carboxamide (B11827560) isomer, the existing patent landscape for related structures provides valuable insights. For instance, patent EP2578579A1, although focused on benzo[b]thiophene-2-carboxamide (B1267583) derivatives, discloses compounds with applications as anti-inflammatory and anti-malarial agents. google.com This indicates a broader interest in the therapeutic potential of benzo[b]thiophene carboxamides.
The applications of benzo[b]thiophene derivatives are diverse. Patents disclose their use as STING agonists for inducing immune responses and treating cell proliferation disorders, as well as their potential in treating central nervous system disorders. Some derivatives have also been investigated as modulators of amyloid-beta aggregation, relevant to Alzheimer's disease. researchgate.netnih.gov
Interactive Table: Key Patent Applications for Benzo[b]thiophene Derivatives
| Patent/Application Number | Assignee/Inventors | Title | Key Applications/Claims |
| EP2578579A1 | Not specified | Benzothiophene (B83047) carboxamide compounds, composition and applications thereof | Anti-inflammatory and anti-malarial agents. Claims cover benzo[b]thiophene-2-carboxamide derivatives. google.com |
| Research by Pawar et al. (2020) | Pawar, C. D., et al. | (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study | Anticancer agents. Details the synthesis and activity of 3-sulfamoylthis compound derivatives. researchgate.net |
| US8889713B1 | Not specified | N-substituted tetrahydroisoquinoline benzamides/benzene (B151609) sulfonamides as anti-cancer agents | Anti-cancer agents, particularly for breast cancer. While not directly a benzo[b]thiophene patent, it highlights the patenting of substituted benzamide/sulfonamide structures for oncology. google.com |
Strategies for Intellectual Property Protection of Novel Chemical Entities Derived from this compound
Securing robust intellectual property protection is a critical step in the development and commercialization of new drugs. For novel chemical entities derived from this compound, a multi-faceted IP strategy is essential.
Core Strategies for IP Protection:
Composition of Matter Claims: This is the most fundamental and powerful form of patent protection, covering the novel chemical compound itself. For this compound derivatives, this would involve claiming the specific molecular structure, including any substitutions on the benzo[b]thiophene core or the carboxamide group.
Method of Use Claims: These claims protect the use of a compound for a specific therapeutic purpose. For example, a patent could claim the use of a specific this compound analogue for the treatment of a particular type of cancer. This can be a valuable strategy, especially when a known compound is found to have a new medical use. digitellinc.com
Process Claims: Patenting the specific synthetic route used to produce the novel compounds can also offer protection. This can be particularly important if the process is more efficient, cost-effective, or produces a purer form of the compound than existing methods.
Formulation Claims: Protecting the specific formulation of a drug, such as a particular combination of the active pharmaceutical ingredient (API) with excipients, can provide an additional layer of IP protection.
Scaffold Hopping and Analogue Development: Innovators often employ a "scaffold hopping" strategy to create novel chemical entities that maintain the desired biological activity but have a different core structure. google.com This can help to design around existing patents and create new, patentable compounds. The development of a library of related analogues with varying substituents can also broaden the scope of patent protection.
For kinase inhibitors based on the benzo[b]thiophene scaffold, IP strategies often focus on the specific interactions with the kinase's active site. Claims may be directed towards compounds that exhibit a particular binding mode or inhibit a specific kinase with high selectivity. nih.gov
Freedom-to-Operate Analysis within the Benzo[b]thiophene Chemical Space
A freedom-to-operate (FTO) analysis is a crucial due diligence step for any entity looking to develop and commercialize a new product. patoffice.descienceopen.com It aims to determine whether a proposed product or process infringes on the existing intellectual property rights of third parties. patoffice.descienceopen.com
For the this compound chemical space, a thorough FTO analysis would involve:
Comprehensive Patent Searching: A detailed search of patent databases is necessary to identify all relevant patents and patent applications that claim benzo[b]thiophene derivatives, particularly those with a carboxamide at the 4-position. This search should cover various jurisdictions of commercial interest.
Claim Analysis: The claims of any identified patents must be carefully analyzed to determine their scope. This involves understanding the specific chemical structures, therapeutic uses, and synthetic processes that are protected.
Risk Assessment: Based on the patent analysis, an assessment of the risk of potential infringement is made. This will inform strategic decisions, such as whether to proceed with development, seek a license, or design around the existing patents. patoffice.de
Challenges in the Benzo[b]thiophene FTO Analysis:
Broad Claims: Some patents may contain broad "Markush" claims that encompass a large number of related chemical structures, making it challenging to determine the exact scope of protection.
Evolving Landscape: The patent landscape is constantly changing, with new applications being filed and granted regularly. Continuous monitoring is therefore essential. patoffice.de
"Hidden" Prior Art: Unpublished patent applications (within the 18-month publication window) can pose a significant risk, as they are not yet publicly available for review. scienceopen.com
A case study involving Pfizer and Shire highlights the strategic importance of FTO analysis. When Shire's patents on a ROS1 inhibitor blocked the expansion of Pfizer's drug, Xalkori, Pfizer's FTO team identified a novel polymorphic form with improved bioavailability and filed a new patent, successfully circumventing Shire's claims. drugpatentwatch.com This demonstrates how a proactive and thorough FTO analysis can lead to innovative solutions and commercial success.
Given the increasing interest in benzo[b]thiophene derivatives as anticancer agents, particularly as kinase inhibitors, a meticulous FTO analysis is indispensable for any organization entering this competitive field. grandviewresearch.com
Future Perspectives and Emerging Research Directions for Benzo B Thiophene 4 Carboxamide
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and design of novel molecules like benzo[b]thiophene-4-carboxamide. These computational tools can accelerate the identification of new drug candidates and materials by predicting their properties and biological activities, thereby reducing the time and cost of development. nih.gov
Machine learning models, such as random forest, gradient boosting, and deep neural networks, can be trained on existing data of benzo[b]thiophene derivatives to predict the biological activity of new, unsynthesized compounds. nih.govnih.gov By analyzing quantitative structure-activity relationships (QSAR), these models can identify key molecular descriptors that correlate with desired outcomes, such as anticancer activity or receptor binding affinity. researchgate.netnih.gov For instance, an ML model could screen a virtual library of thousands of this compound analogs to prioritize a smaller, more promising set for synthesis and laboratory testing. Recent studies have demonstrated the use of ML models to successfully predict the high-pressure density and biological activity of thiophene (B33073) derivatives, showcasing the potential of these methods. nih.govnih.gov
Table 1: Application of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits with desired biological activity. | Rapid identification of lead compounds, reducing the need for extensive initial laboratory screening. |
| QSAR Modeling | Development of predictive models based on the correlation between chemical structure and biological activity. | Guidance for the rational design of more potent and selective this compound derivatives. |
| ADME/Tox Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. | Early-stage filtering of candidates with poor pharmacokinetic properties or potential toxicity, improving success rates in later development stages. |
| De Novo Drug Design | Generative models that design entirely new molecular structures with optimized properties. | Creation of novel this compound analogs with enhanced efficacy and unique mechanisms of action. |
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
The synthesis of benzo[b]thiophene derivatives is an area of active research, with a growing emphasis on developing more sustainable and efficient "green" chemistry methods. nih.govorganic-chemistry.org Traditional synthetic routes can often involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste. nih.gov Future research will focus on methodologies that minimize environmental impact while improving yield and accessibility.
Key areas of development include:
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. Palladium-catalyzed C-H functionalization has been used for the synthesis of multisubstituted benzo[b]thiophenes. nih.gov
Photocatalysis: Using light to drive chemical reactions offers a green alternative to traditional heating. Photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes has been shown to produce substituted benzo[b]thiophenes regioselectively. nih.govorganic-chemistry.org
Electrochemical Synthesis: Electrosynthesis can replace chemical oxidants and reductants with electricity, providing a cleaner and safer reaction environment. This has been applied to the synthesis of C-3-sulfonated benzothiophenes. organic-chemistry.org
Green Solvents and Catalysts: The use of environmentally benign solvents like ethanol (B145695) and water, along with non-toxic catalysts such as copper and iodine, is a critical aspect of sustainable synthesis. nih.govuwf.edursc.org For example, a copper-mediated halocyclization using sodium halides in ethanol has been developed for the green synthesis of halogenated thiophenes. nih.govuwf.edu
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Benzo[b]thiophenes
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Reagents | Often uses stoichiometric, hazardous reagents (e.g., strong acids/bases, heavy metals). | Employs catalytic amounts of less toxic metals (e.g., copper, iron) or metal-free catalysts (e.g., iodine). nih.govorganic-chemistry.orgrsc.org |
| Solvents | Typically relies on volatile organic compounds (VOCs). | Utilizes greener solvents like water, ethanol, or performs reactions under solvent-free conditions. nih.govrsc.org |
| Energy Source | Often requires high temperatures and prolonged heating. | Can utilize alternative energy sources like light (photocatalysis) or electricity (electrosynthesis). organic-chemistry.org |
| Atom Economy | May involve multiple protection/deprotection steps, leading to lower atom economy. | Focuses on direct C-H activation and one-pot reactions to maximize atom economy. nih.gov |
| Waste Generation | Produces significant amounts of chemical waste. | Designed to minimize byproducts and waste streams. |
Potential for this compound in Functional Materials Science
The unique electronic and photophysical properties of the benzo[b]thiophene core make it a highly attractive building block for advanced functional materials. acs.orgnumberanalytics.com The fused ring system provides a planar, π-conjugated structure that facilitates charge transport, a critical property for organic semiconductors. numberanalytics.comresearchgate.net The carboxamide group at the 4-position offers a versatile handle for tuning the material's properties through further chemical modification.
Derivatives of the closely related acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (B83047) (BTBT) have already demonstrated exceptional performance in organic field-effect transistors (OFETs), with some showing high charge carrier mobilities. acs.orgresearchgate.net This suggests that appropriately designed this compound derivatives could also excel as p-type semiconductors in flexible and transparent electronics. numberanalytics.combohrium.com
Furthermore, the inherent photoluminescence of some benzo[b]thiophene structures opens up possibilities in the field of organic light-emitting diodes (OLEDs). researchgate.net By modifying the substituents on the this compound scaffold, it may be possible to tune the emission color and efficiency, contributing to the development of next-generation displays and lighting. Research has shown that introducing different functional groups can significantly impact the photophysical properties of the parent molecule. researchgate.net The sulfur-rich nature of these compounds can also lead to strong intermolecular interactions, which enhances the dimensionality and charge transfer characteristics of the material. researchgate.net
Challenges and Opportunities in Advancing this compound Research
Despite its significant potential, the advancement of research on this compound faces several challenges that also present opportunities for innovation.
Challenges:
Synthetic Complexity: The regioselective synthesis of specifically substituted benzo[b]thiophenes can be complex. researchgate.net For instance, creating 3-fluoro substituted derivatives has proven to be particularly challenging. nih.gov Developing robust and versatile synthetic routes that allow for precise control over the substitution pattern on the bicyclic ring is a primary hurdle.
Structure-Property Relationship Understanding: While the potential is clear, a deep and predictive understanding of how specific structural modifications to the this compound scaffold translate into specific biological activities or material properties is still developing. nih.gov
Metabolic Stability: In a therapeutic context, benzo[b]thiophene rings can be susceptible to oxidation during metabolism, which can affect a drug's efficacy and safety profile. nih.gov
Opportunities:
New Biological Targets: The structural versatility of this compound allows for the design of libraries to screen against new and challenging biological targets, such as G-protein coupled receptors (GPCRs) or components of the STING pathway. nih.govnih.gov
Multifunctional Materials: There is an opportunity to design single molecules that combine multiple functionalities, such as high charge mobility and strong light emission, for use in advanced optoelectronic devices. researchgate.net
Covalent Inhibitors: The reactivity of the thiophene ring can be harnessed to design covalent inhibitors that form a permanent bond with their biological target, potentially leading to drugs with higher potency and longer duration of action. nih.gov
Strategic Directions for Interdisciplinary Research Involving this compound
To fully unlock the potential of this compound, a concerted and interdisciplinary research effort is essential. Collaboration across traditionally separate fields will accelerate discovery and innovation.
Strategic directions include:
Computational and Synthetic Chemistry Collaboration: Computational chemists can use AI and molecular modeling to design novel this compound derivatives with optimized properties. nih.govnih.gov Synthetic chemists can then develop innovative and sustainable methods to create these target molecules in the lab. nih.govorganic-chemistry.org This iterative cycle of design and synthesis can rapidly advance the field.
Chemistry and Biology/Pharmacology Integration: Close collaboration between chemists and biologists is crucial for identifying relevant biological targets and for evaluating the therapeutic potential of new compounds. researchgate.netnih.gov Medicinal chemists can use feedback from biological assays to refine the molecular structure and improve activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
Chemistry and Materials Science Partnership: Materials scientists can define the target properties needed for next-generation electronic and optoelectronic devices. acs.orgresearchgate.net Chemists can then design and synthesize this compound-based materials tailored to meet these specific performance requirements, such as high charge mobility or specific light emission wavelengths. researchgate.netbohrium.com
By fostering these synergistic collaborations, the scientific community can overcome existing challenges and pave the way for the development of novel drugs and advanced materials based on the versatile this compound scaffold.
Q & A
Q. What stability considerations are critical for storing this compound derivatives?
- Methodological Answer : Light-sensitive derivatives require amber vials and inert atmospheres (N₂/Ar). Hydrolytically unstable amides are stored desiccated at −20°C. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life. Degradation products are monitored via stability-indicating HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
